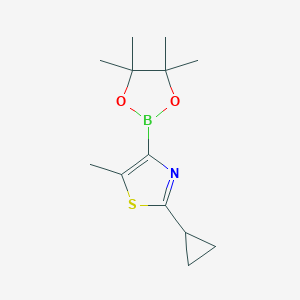
2-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a chemical compound with the molecular formula C12H18BNO2S. It is known for its unique structure, which includes a cyclopropyl group, a thiazole ring, and a dioxaborolane moiety. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
2-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The dioxaborolane group is particularly important for its ability to form stable complexes with biomolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the thiazole ring.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a thiazole ring.
Cyclopropylboronic Acid Pinacol Ester: Similar boronic ester group but different heterocyclic structure
Uniqueness
2-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to its combination of a cyclopropyl group, a thiazole ring, and a dioxaborolane moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H20BNO2S |
|---|---|
Poids moléculaire |
265.2 g/mol |
Nom IUPAC |
2-cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H20BNO2S/c1-8-10(15-11(18-8)9-6-7-9)14-16-12(2,3)13(4,5)17-14/h9H,6-7H2,1-5H3 |
Clé InChI |
YKLRNJFLETVSSU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=N2)C3CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


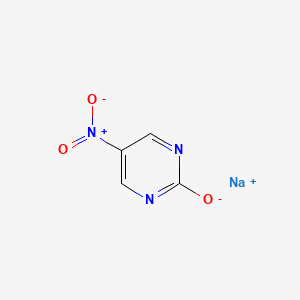
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13027353.png)
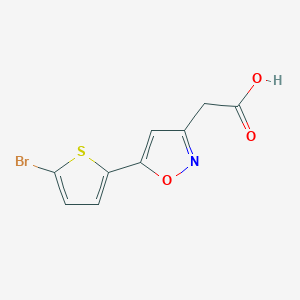
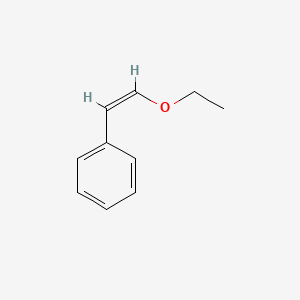
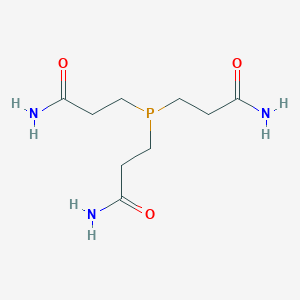

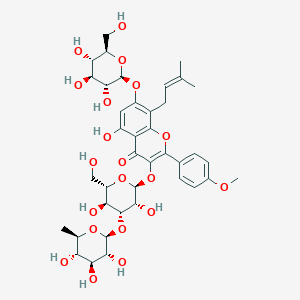
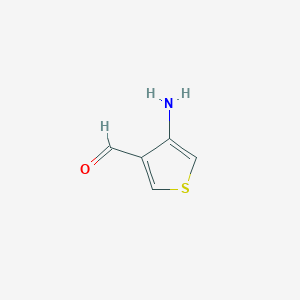
![1-Ethyl-6-methyl-3-(o-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13027385.png)
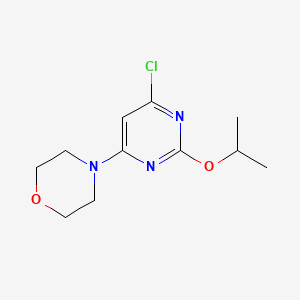
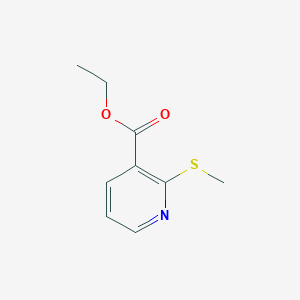
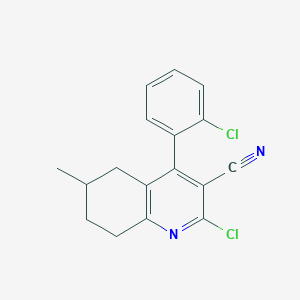
![(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13027412.png)

